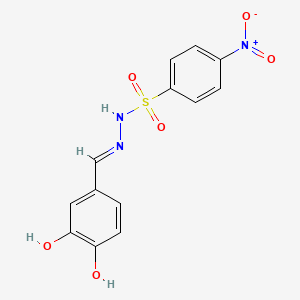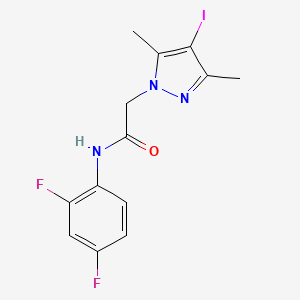![molecular formula C12H13N5OS B6075904 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an important enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic benefits in various diseases.
Mécanisme D'action
1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol selectively inhibits the activity of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which is beneficial in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol have been studied in preclinical models. Inhibition of BTK by TAK-659 has been shown to reduce the proliferation of B-cells and induce apoptosis in B-cell malignancies. In addition, TAK-659 has been shown to reduce inflammation and prevent tissue damage in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol in lab experiments include its selectivity for BTK and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential off-target effects.
Orientations Futures
There are several future directions for the research on 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol. One direction is to investigate its efficacy in combination with other therapies in the treatment of B-cell malignancies and autoimmune diseases. Another direction is to explore the potential of this compound in the treatment of other diseases that involve B-cell activation and proliferation. Additionally, the development of more selective and less toxic BTK inhibitors is an area of active research.
In conclusion, 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol is a chemical compound with potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. Its selectivity for BTK makes it a promising candidate for further research, but its toxicity and potential off-target effects should be taken into consideration. Future research should focus on investigating its efficacy in combination with other therapies and exploring its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol has been reported in the scientific literature. The synthesis involves the reaction of 2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol with 1-methylimidazole in the presence of a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The therapeutic potential of 1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol has been studied in various diseases. BTK inhibitors, such as TAK-659, have been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). These inhibitors have also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(1-methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c1-17-4-3-13-11(17)9(18)6-14-10-8-2-5-19-12(8)16-7-15-10/h2-5,7,9,18H,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLMMILLBQTJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CNC2=C3C=CSC3=NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylimidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-phenoxypropanamide](/img/structure/B6075824.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B6075831.png)
![methyl (2-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate](/img/structure/B6075844.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6075853.png)

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![9-phenyl-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6075880.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6075883.png)

![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)